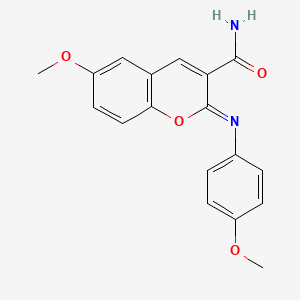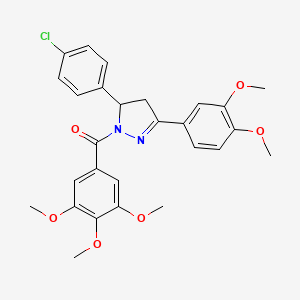![molecular formula C18H13BrO4 B11641936 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11641936.png)
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione: , also known by its chemical formula C24H19BrClN5OS , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 4-bromobenzaldehyde with 2-methyl-2-phenylmalononitrile . The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product.
Reaction Conditions:
The reaction typically occurs in a solvent such as ethanol or dimethyl sulfoxide (DMSO) . The reactants are mixed in the presence of a base (e.g., sodium ethoxide ), and the reaction is heated under reflux. After purification, the compound can be isolated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above serves as a starting point for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different intermediates or final products.
Substitution: The bromine atom in the molecule is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: or are common reducing agents.
Substitution: Nucleophiles such as or can replace the bromine atom.
Major Products:
The specific products depend on the reaction conditions and reagents used. Detailed analysis would require experimental data.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a catalyst in certain reactions.
Biology and Medicine:
Anticancer Properties: Investigations suggest potential anticancer activity due to its unique structure.
Enzyme Inhibition: It might inhibit specific enzymes relevant to disease pathways.
Industry:
Materials Science: Its properties make it interesting for material applications.
Wirkmechanismus
The exact mechanism remains an active area of research. It likely interacts with cellular targets, affecting pathways related to cell growth, apoptosis, or enzyme function.
Vergleich Mit ähnlichen Verbindungen
While there are related compounds, the distinct combination of aromatic rings, heterocyclic moieties, and the bromine substituent sets 5-[(4-Bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione apart.
Similar Compounds
Eigenschaften
Molekularformel |
C18H13BrO4 |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
5-[(4-bromophenyl)methylidene]-2-methyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C18H13BrO4/c1-18(13-5-3-2-4-6-13)22-16(20)15(17(21)23-18)11-12-7-9-14(19)10-8-12/h2-11H,1H3 |
InChI-Schlüssel |
SUUKEACFKCSXMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=CC2=CC=C(C=C2)Br)C(=O)O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![methyl (4Z)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641875.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(2-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11641892.png)
![(5Z)-3-(4-chlorobenzyl)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11641900.png)
![Methyl 4-[({3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11641903.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641911.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641917.png)
![(2E)-2-[1-(4-butyl-2-methyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11641921.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641932.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641935.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11641942.png)
